molecular formula C14H19NO B6263585 1-{4-[(piperidin-4-yl)methyl]phenyl}ethan-1-one CAS No. 676528-08-8

1-{4-[(piperidin-4-yl)methyl]phenyl}ethan-1-one

Cat. No.: B6263585
CAS No.: 676528-08-8
M. Wt: 217.3
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Description

1-{4-[(piperidin-4-yl)methyl]phenyl}ethan-1-one is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{4-[(piperidin-4-yl)methyl]phenyl}ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-(piperidin-4-yl)methylbenzene with ethanoyl chloride under basic conditions. The reaction typically proceeds as follows:

    Step 1: Preparation of 4-(piperidin-4-yl)methylbenzene by reacting piperidine with benzyl chloride.

    Step 2: Acylation of 4-(piperidin-4-yl)methylbenzene with ethanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(piperidin-4-yl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogens or nitrating agents.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-{4-[(piperidin-4-yl)methyl]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(piperidin-4-yl)methyl]phenyl}ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 1-{4-[(piperidin-1-yl)methyl]phenyl}ethan-1-one
  • 1-{4-[(piperidin-3-yl)methyl]phenyl}ethan-1-one
  • 1-{4-[(piperidin-2-yl)methyl]phenyl}ethan-1-one

Uniqueness: 1-{4-[(piperidin-4-yl)methyl]phenyl}ethan-1-one is unique due to the position of the piperidine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

676528-08-8

Molecular Formula

C14H19NO

Molecular Weight

217.3

Purity

93

Origin of Product

United States

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